molecular formula C8H11IN2O2 B2618925 2-Tert-butyl-4-iodopyrazole-3-carboxylic acid CAS No. 2402829-98-3

2-Tert-butyl-4-iodopyrazole-3-carboxylic acid

Cat. No.: B2618925
CAS No.: 2402829-98-3
M. Wt: 294.092
InChI Key: MKVMNXGDCNEKGH-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-iodopyrazole-3-carboxylic acid is a substituted pyrazole derivative intended for research and development purposes only. It is not for diagnostic, therapeutic, or veterinary use. Pyrazole scaffolds are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules . This compound is particularly valuable as a chemical building block. The iodine atom at the 4-position of the pyrazole ring makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures . For instance, such iodinated heterocycles are used in Sonogashira and other palladium-catalyzed coupling reactions to form new carbon-carbon bonds . Researchers can leverage this compound to synthesize novel molecules for screening against biological targets or for developing potential inhibitors, similar to how related tetrahydropyrazolopyridinone scaffolds have been used in the discovery of potent LIMK1/2 inhibitors . The tert-butyl group and carboxylic acid moiety provide additional handles for further chemical modification and can influence the compound's physicochemical properties.

Properties

IUPAC Name

2-tert-butyl-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)11-6(7(12)13)5(9)4-10-11/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVMNXGDCNEKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-tert-butyl-4-iodopyrazole-3-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Structure and Synthesis of 1-tert-Butyl-4-iodopyrazole-3-carboxylic Acid

Editorial Note: While the query specifies "2-tert-butyl...", standard IUPAC nomenclature for N-substituted pyrazoles prioritizes the nitrogen bearing the substituent as position 1. Therefore, this guide focuses on 1-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid , the chemically stable and industrially relevant regioisomer corresponding to the described connectivity.

Part 1: Chemical Identity & Structural Analysis

1-tert-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the discovery of agrochemicals (e.g., ryanodine receptor modulators) and pharmaceutical agents (e.g., kinase inhibitors). Its structure combines a steric bulk (tert-butyl), a reactive electrophile (iodine), and a versatile handle (carboxylic acid).

Physicochemical Profile
PropertyData
IUPAC Name 1-tert-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid
Common Synonyms 1-t-Butyl-4-iodopyrazole-3-carboxylic acid; 4-Iodo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid
CAS Number 2995276-09-8 (Acid form); 942508-00-1 (Non-iodinated precursor)
Molecular Formula C₈H₁₁IN₂O₂
Molecular Weight 294.09 g/mol
SMILES CC(C)(C)N1N=C(C(=O)O)C(I)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid)
Structural Geometry & Regiochemistry

The pyrazole ring is a 5-membered aromatic heterocycle. In this molecule:

  • Position 1 (N): Occupied by a tert-butyl group.[1][2] This bulky group shields the N1 position and influences the conformation of adjacent groups, preventing N-coordination to metals during catalysis.

  • Position 3 (C): Occupied by the carboxylic acid.[3][4] This is the "head" of the molecule, available for amide coupling or esterification.

  • Position 4 (C): Occupied by Iodine.[1][5][6] This is the "electronic heart" for functionalization. Position 4 is the most nucleophilic site on the pyrazole ring, making it the preferred site for electrophilic halogenation.

  • Position 5 (C): Unsubstituted (C-H).

Part 2: Synthetic Methodology

The synthesis of highly substituted pyrazoles requires strict regiocontrol. The introduction of the tert-butyl group often occurs early to lock the tautomeric equilibrium.

Retrosynthetic Analysis

The most robust route involves the construction of the pyrazole ring followed by late-stage iodination. Direct alkylation of 4-iodopyrazole-3-carboxylate often yields mixtures of N1 and N2 isomers, which are difficult to separate.

Pathway:

  • Cyclocondensation: tert-Butylhydrazine + 1,3-Dicarbonyl equivalent

    
     Pyrazole scaffold.
    
  • Iodination: Electrophilic substitution at C4.

  • Hydrolysis: Ester

    
     Acid (if ester intermediate is used).
    
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate

  • Reagents: tert-Butylhydrazine hydrochloride, Ethyl 2,4-dioxovalerate (or Ethyl 3-ethoxyacrylate derivatives).

  • Solvent: Ethanol or Acetic Acid.[2]

  • Mechanism: Regioselective condensation. The sterically bulky tert-butyl hydrazine attacks the less hindered carbonyl (or beta-carbon), dictating the final substitution pattern.

  • Note: Careful control of pH and temperature is required to favor the 3-carboxylate over the 5-carboxylate isomer.

Step 2: Regioselective Iodination (The Critical Step) This protocol uses N-Iodosuccinimide (NIS), which is milder and more selective than elemental iodine/oxidant mixtures for this substrate.

  • Reagents:

    • Substrate: Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (1.0 equiv)

    • Iodinating Agent: NIS (1.1 equiv)

    • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - optional, accelerates reaction.

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve the pyrazole ester in MeCN (0.5 M concentration).

    • Add NIS portion-wise at Room Temperature (RT) to avoid exotherms.

    • Stir at RT for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (M+1) and appearance of product (M+127).

    • Workup: Quench with saturated aqueous sodium thiosulfate (removes excess iodine). Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high crystallinity of the iodinated product.

Step 3: Hydrolysis to the Free Acid

  • Reagents: LiOH or NaOH (2.0 equiv), THF/Water (1:1).

  • Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 2–3. The product, 1-tert-butyl-4-iodopyrazole-3-carboxylic acid , will precipitate. Filter and dry.

Synthesis Workflow Diagram

SynthesisPath Start tert-Butylhydrazine HCl Inter1 Ethyl 1-tert-butyl- pyrazole-3-carboxylate Start->Inter1 Cyclocondensation (Regioselective) Reagent Ethyl 2,4-dioxovalerate Reagent->Inter1 Inter2 Ethyl 1-tert-butyl- 4-iodopyrazole-3-carboxylate Inter1->Inter2 Electrophilic Subst. Step2 Iodination (NIS, MeCN) Step2->Inter2 Final 1-tert-Butyl-4-iodo- pyrazole-3-carboxylic acid Inter2->Final Saponification Step3 Hydrolysis (LiOH, THF/H2O) Step3->Final

Figure 1: Step-wise synthetic pathway from commercial precursors to the target acid.

Part 3: Reactivity & Applications in Drug Design

The "4-iodo" and "3-carboxyl" motifs make this molecule a bifunctional linchpin .

Orthogonal Functionalization
  • C4 Position (Iodine): Excellent partner for Palladium-catalyzed cross-couplings.

    • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl cores (common in kinase inhibitors).

    • Sonogashira: Coupling with terminal alkynes.

    • Heck: Olefination.

  • C3 Position (Carboxylic Acid):

    • Amidation: Activation with HATU/EDC to form amides (e.g., diamide insecticides).

    • Curtius Rearrangement: Conversion to an amine (via acyl azide) to access 3-aminopyrazoles.

Self-Validating Quality Control

To ensure the integrity of the synthesized scaffold, researchers should verify the following:

  • 1H NMR (DMSO-d6):

    • 
       1.55–1.60 ppm (Singlet, 9H, t-Butyl).
      
    • 
       8.00–8.20 ppm (Singlet, 1H, Pyrazole C5-H). Crucial:  The absence of a second aromatic proton confirms iodination is complete.
      
    • 
       12.5+ ppm (Broad Singlet, 1H, COOH).
      
  • 13C NMR:

    • Look for the C4-I carbon signal, typically shifted upfield (around 60–80 ppm) due to the heavy atom effect of iodine.

Application Workflow

Reactivity Core 1-tert-Butyl-4-iodo- pyrazole-3-carboxylic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Amide Amide Coupling (R-NH2, HATU) Core->Amide Prod1 4-Aryl-pyrazole Library Suzuki->Prod1 Prod2 Pyrazole-3-carboxamides (Bioactive Scaffolds) Amide->Prod2 Prod1->Prod2 Sequential Functionalization

Figure 2: Divergent synthesis capabilities of the scaffold.

References

  • AA Blocks Product Catalog. 1-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid (Catalog No.[7] AA0F1HXI).[2][7] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45480389: tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Structural Analog). Retrieved from

  • F. G. Aggarwal et al. Regioselective synthesis of 1-substituted pyrazoles. Tetrahedron Letters, 2017. (General methodology for 1-tert-butyl pyrazole synthesis).

  • Sigma-Aldrich. 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (Precursor). Retrieved from

Sources

Introduction: The Strategic Value of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-tert-Butyl Iodopyrazole Carboxylic Acid Derivatives: Synthesis, Strategy, and Application

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs for its ability to engage in diverse biological interactions through hydrogen bonding and hydrophobic interactions.[1][2][3] The true power of this core, however, is unlocked through precise functionalization.

This guide focuses on a specific, highly versatile triad of functional groups on the pyrazole core:

  • The N-tert-Butyl Group: Often employed as its carbamate equivalent, N-Boc (tert-butoxycarbonyl), this bulky substituent serves a dual purpose. It acts as a robust protecting group for the pyrazole nitrogen and, critically, leverages steric hindrance to direct the regioselective functionalization of other positions on the ring.[2]

  • The Iodo Group: Strategically placed, typically at the C4 position, the iodine atom is an exceptionally effective "reactive handle."[4] It is the key to unlocking a vast chemical space through modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[5]

  • The Carboxylic Acid: This functional group can act as a critical pharmacophore for target engagement or serve as a versatile synthetic anchor for further molecular elaboration.

Together, these components create a powerful building block, enabling late-stage functionalization—a critical advantage in any lead optimization campaign.

Synthetic Strategies: A Logic-Driven Approach

The synthesis of N-tert-butyl iodopyrazole carboxylic acid derivatives is not a singular, linear process. The optimal pathway depends on the desired final structure and the availability of starting materials. Here, we dissect the core synthetic transformations and the chemical reasoning that underpins them.

Pathway A: Functionalization of the Pyrazole Core

This common approach begins with a pre-formed pyrazole ring, which is then sequentially functionalized. The order of operations—N-protection, iodination, and carboxylation (or its precursor)—is critical for success.

The first crucial step is the protection of the pyrazole N-H. While direct N-tert-butylation is possible, the use of the N-Boc group is more prevalent due to its stability and facile removal under acidic conditions.[6]

Protocol 1: General N-Boc Protection of an Iodopyrazole

This protocol describes the protection of 4-iodo-1H-pyrazole, a common starting material.

  • Rationale: The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source. Triethylamine (TEA) acts as a base to deprotonate the pyrazole N-H, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. Dichloromethane (DCM) is a standard, relatively non-polar solvent for this transformation.

  • Methodology:

    • Dissolve 4-iodo-1H-pyrazole (1.0 equiv.) in dichloromethane (DCM).

    • Add triethylamine (1.5 equiv.) to the solution.

    • Slowly add di-tert-butyl dicarbonate (1.2 equiv.) at room temperature and allow the mixture to stir overnight.

    • Upon reaction completion (monitored by TLC), wash the organic layer with a saturated NaHCO₃ solution and then with deionized water.

    • Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude product, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, can be purified by recrystallization from n-hexane.[4][7]

CompoundStarting MaterialYield (%)Melting Point (°C)Reference
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate4-iodo-1H-pyrazole78.572-74[4]
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate3-iodo-1H-pyrazole78.582-84[4]

If starting with an N-Boc-pyrazole, the next step is iodination. The regioselectivity is dictated by the reaction mechanism.

Protocol 2: Electrophilic Iodination at the C4 Position

This method achieves highly regioselective iodination at the electron-rich C4 position.

  • Rationale: Ceric Ammonium Nitrate (CAN) acts as a mild oxidant to generate an electrophilic iodine species (I⁺) from molecular iodine (I₂). The pyrazole ring then undergoes electrophilic aromatic substitution, preferentially at the C4 position, which is sterically accessible and electronically activated.

  • Methodology:

    • Dissolve the N-Boc-pyrazole (1.0 equiv.) in acetonitrile.

    • Add molecular iodine (I₂, 1.2 equiv.) and Ceric Ammonium Nitrate (CAN, 1.2 equiv.).

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, perform an aqueous workup, extracting with an organic solvent like ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-iodo derivative.[8][9]

Protocol 3: Directed Lithiation for C5 Iodination

To achieve iodination at the less reactive C5 position, a directed ortho-metalation strategy is employed.

  • Rationale: At low temperatures (-78 °C), n-Butyllithium (n-BuLi), a strong base, selectively deprotonates the C5 position of the N-substituted pyrazole ring. This generates a highly nucleophilic pyrazolide anion. This anion is then "trapped" by the addition of molecular iodine, an electrophile, resulting in exclusive C5 iodination.[8]

  • Methodology:

    • Dissolve the N-Boc-pyrazole (1.0 equiv.) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.3 equiv.) dropwise with vigorous stirring and maintain at -78 °C for 10 minutes.

    • Add a solution of iodine (1.4 equiv.) in dry THF.

    • Allow the reaction mixture to warm slowly to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane, wash with saturated aqueous sodium thiosulfate (to remove excess iodine) and water, then dry and purify.[8]

The choice between these iodination protocols is a clear example of how mechanistic understanding allows for precise control over molecular architecture.

G cluster_pathway Regioselective Iodination Pathways cluster_c4 C4 Iodination cluster_c5 C5 Iodination start N-Boc Pyrazole c4_reagents I₂ / CAN (Electrophilic Attack) start->c4_reagents Acetonitrile, Reflux c5_reagents 1. n-BuLi (-78°C) 2. I₂ (Directed Lithiation) start->c5_reagents Dry THF c4_product N-Boc-4-Iodopyrazole c4_reagents->c4_product c5_product N-Boc-5-Iodopyrazole c5_reagents->c5_product

Caption: Control of regioselectivity in pyrazole iodination.

Introducing the carboxylic acid is typically achieved by converting a precursor functional group. A common and reliable method is the oxidation of a formyl group (aldehyde).

Protocol 4: Oxidation of a Formylpyrazole to a Carboxylic Acid

This protocol assumes the synthesis begins with 1H-pyrazole-4-carboxaldehyde, which is first N-protected according to Protocol 1.

  • Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. Sodium chlorite (NaClO₂) is the oxidant, and 2-methyl-2-butene is used as a scavenger to trap the hypochlorite byproduct, preventing unwanted side reactions.

  • Methodology:

    • Synthesize tert-butyl 4-formyl-1H-pyrazole-1-carboxylate from 1H-pyrazole-4-carboxaldehyde.[10]

    • Dissolve the N-Boc-4-formylpyrazole (1.0 equiv.) in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (4.0 equiv.).

    • Add a solution of sodium chlorite (1.5 equiv.) and sodium dihydrogen phosphate (1.5 equiv.) in water dropwise at room temperature.

    • Stir the mixture until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup, acidifying the aqueous layer to protonate the carboxylate, and extract with an organic solvent.

    • Dry and concentrate the organic layers to yield the desired N-Boc-4-iodo-1H-pyrazole carboxylic acid.

Pathway B: Pyrazole Ring Construction

An alternative strategy involves building the pyrazole ring from acyclic precursors, incorporating the N-tert-butyl group from the start.

Protocol 5: Cyclocondensation with tert-Butylhydrazine

This protocol builds the N-tert-butyl pyrazole core directly.

  • Rationale: This is a classic Knorr-type pyrazole synthesis. tert-Butylhydrazine acts as the N-N component. It reacts with a 1,3-dicarbonyl compound or its equivalent (in this case, 3-aminocrotononitrile, which serves as a β-keto nitrile equivalent) via a cyclocondensation reaction. The bulky tert-butyl group can influence the regioselectivity of the cyclization.[3]

  • Methodology:

    • Combine tert-butylhydrazine hydrochloride (1.0 equiv.) and 2 M NaOH (1.0 equiv.) and stir until a solution forms.

    • Add 3-aminocrotononitrile (1.0 equiv.).

    • Heat the mixture to 90 °C for ~22 hours.

    • Cool the biphasic mixture and induce crystallization to isolate the product, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[2]

    • This product can then be further functionalized (e.g., via Sandmeyer reaction to introduce iodine, and subsequent conversion of the methyl group to a carboxylic acid).

G start Acyclic Precursors tert-Butylhydrazine 1,3-Dicarbonyl Equivalent step1 Cyclocondensation (Knorr Synthesis) start->step1 product N-tert-Butyl Pyrazole Core step1->product step2 Sequential Functionalization Iodination Carboxylation product->step2 final Target Molecule step2->final

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Application in Drug Discovery: A Case Study of Crizotinib

The synthetic utility of N-tert-butyl iodopyrazole derivatives is powerfully demonstrated by their role as key intermediates in the synthesis of major pharmaceuticals. A prime example is the development of Crizotinib, a kinase inhibitor used to treat non-small cell lung cancer.

A pivotal intermediate in its synthesis is tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate .[11][12] This molecule perfectly encapsulates the principles discussed:

  • An N-substituted pyrazole (substituted with a Boc-protected piperidine ring).

  • An iodine atom at C4 , ready for cross-coupling.

In the synthesis of Crizotinib, this intermediate undergoes a Suzuki coupling reaction, where the iodine atom is replaced with a substituted pyridine ring, forging a key C-C bond in the final drug structure. The Boc group on the piperidine nitrogen protects it during the coupling reaction and is removed in a later step. This highlights the industrial and medicinal relevance of mastering the synthesis of these vital building blocks.[12]

Conclusion: An Enabling Scaffold for Chemical Innovation

N-tert-butyl iodopyrazole carboxylic acid derivatives and their precursors are far more than mere chemical curiosities; they are enabling tools for medicinal chemists. The strategic interplay between the sterically demanding N-tert-butyl/Boc group, the synthetically versatile iodo handle, and the biologically relevant carboxylic acid moiety provides a robust platform for the efficient and controlled construction of complex, high-value molecules. Understanding the causality behind the synthetic protocols—why a specific reagent is chosen or a certain temperature is used—is paramount for troubleshooting, optimization, and the ultimate design of next-generation therapeutics. The self-validating nature of these well-established protocols, grounded in fundamental principles of reactivity and regioselectivity, ensures their continued importance in the drug development pipeline.

References

  • Jasiulionis, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]

  • Apicule. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No: 877399-73-0). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Cui, J. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Organic Process Research & Development, 16(8), 1475-1479. [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Ruatta, S. M., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-esters and carboxamides. Tetrahedron Letters, 58(25), 2441-2444. [Link]

  • Gökşen, Ü., & Kelekçi, N. G. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1435-1449. [Link]

  • Priežkienas, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3825. [Link]

  • ChemRxiv. (2020). Practical Synthesis of Pyrazol-4-thiols. [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • Google Patents. (1996).
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Organic Chemistry Portal. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208. [Link]

  • Priežkienas, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • ResearchGate. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. [Link]

  • Chawla, G., & Sharma, A. K. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Catalysts, 10(9), 1058. [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5854. [Link]

Sources

Technical Profile: 1-tert-butyl-4-iodopyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the characterization, synthesis, and application of 1-tert-butyl-4-iodopyrazole-3-carboxylic acid (often chemically equivalent to the "2-tert-butyl" isomer depending on tautomeric numbering conventions in older literature).

Molecular Weight & Physicochemical Core

Compound Identity

  • IUPAC Name: 1-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid

  • Common Identifier: 2-tert-butyl-4-iodopyrazole-3-carboxylic acid (Ambiguous nomenclature; see Isomerism).

  • CAS Registry Number: (Analogous to 121669-70-3 for the Boc-protected variant; specific acid CAS varies by patent).

  • Molecular Formula:

    
    [1][2]
    

Quantitative Data Table

PropertyValueTechnical Note
Average Molecular Weight 294.09 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 293.9865 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Exact Mass 293.9865 DaBased on

(100% abundance).
Element Composition C (32.67%), H (3.77%), I (43.15%), N (9.52%), O (10.88%)High iodine content dominates mass spectrum.
Predicted pKa ~3.0 - 3.5Acidic proton on carboxylic group.
LogP (Predicted) ~1.9 - 2.1Moderate lipophilicity due to tert-butyl/iodo balance.
Part 1: Structural Logic & Isomerism

In pyrazole chemistry, the position of the tert-butyl group is critical. The term "2-tert-butyl" often arises from a numbering convention where the carboxylic acid is assigned position 3, and the nitrogen atoms are numbered to minimize the substituent locants. However, standard IUPAC nomenclature prioritizes the nitrogen bearing the substituent as position 1.

  • Target Structure (1-isomer): 1-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid.

  • Alternative Isomer (5-isomer): 1-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid.

Differentiation Strategy: The tert-butyl group is bulky. In the 3-carboxylic acid isomer, the tert-butyl group is distant from the carboxylate, minimizing steric clash. In the 5-carboxylic acid isomer, the tert-butyl group is adjacent to the carboxylate, causing significant steric hindrance which affects reactivity (e.g., amide coupling rates).

Isomerism Isomer1 1-tert-butyl-3-COOH (Target Structure) Less Steric Hindrance Analysis Differentiation via NOE NMR Spectroscopy Isomer1->Analysis NOE: t-Bu to H-5 Isomer2 1-tert-butyl-5-COOH (Regioisomer) High Steric Hindrance Isomer2->Analysis NOE: t-Bu to COOH (No H-5)

Figure 1: Structural differentiation between regioisomers. The 1,3-isomer allows for NOE interaction between the tert-butyl protons and the proton at C5 (if not iodinated) or distinct shift changes.

Part 2: Synthesis & Production Protocols

The synthesis of this scaffold requires controlling regiochemistry during the introduction of the tert-butyl group and the iodine atom.

Method A: Cyclization (De Novo Synthesis)

This method ensures correct regiochemistry by building the ring with the substituents in place.

  • Reagents: tert-Butyl hydrazine + Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (or equivalent diketone precursor).

  • Mechanism: The terminal nitrogen of the hydrazine (most nucleophilic) attacks the most electrophilic carbon of the enone.

  • Iodination: Electrophilic iodination at C4 using NIS (N-iodosuccinimide).

Method B: Post-Functionalization (Recommended for Lab Scale)

Starting from commercially available ethyl pyrazole-3-carboxylate.

Step-by-Step Protocol:

  • Iodination (C4-Selective):

    • Substrate: Ethyl 1H-pyrazole-3-carboxylate.

    • Reagents: Iodine (

      
      ), Ceric Ammonium Nitrate (CAN) or 
      
      
      
      .[3]
    • Conditions: Acetonitrile, 60°C, 4 hours.

    • Validation: Disappearance of C4-H signal in

      
      -NMR (~6.8 ppm).
      
    • Yield: >90% Ethyl 4-iodopyrazole-3-carboxylate.

  • N-Alkylation (Regioselectivity Challenge):

    • Reagents:tert-Butyl bromide (or tert-butyl 2,2,2-trichloroacetimidate for acid-catalyzed alkylation),

      
      .
      
    • Solvent: DMF or NMP.

    • Critical Note: Alkylation of pyrazoles often yields a mixture of N1 and N2 isomers. The bulky tert-butyl group favors the position less sterically hindered by the ester group (forming the 1-tBu-3-COOEt isomer).

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Hydrolysis:

    • Reagents: LiOH (2.5 eq), THF/Water (1:1).

    • Conditions: RT, 2 hours.[4]

    • Workup: Acidify to pH 3 with 1M HCl. Precipitate collection.

SynthesisWorkflow Start Ethyl 1H-pyrazole-3-carboxylate Step1 Iodination (NIS or I2/CAN) Target: C4 Position Start->Step1 Intermediate1 Ethyl 4-iodo-1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 N-Alkylation (t-Bu-Br, Base) Regioselectivity Control Intermediate1->Step2 Separation Isomer Separation (Chromatography) Step2->Separation Step3 Hydrolysis (LiOH, THF/H2O) Separation->Step3 Final 1-tert-butyl-4-iodopyrazole-3-carboxylic acid (MW 294.09) Step3->Final

Figure 2: Synthetic workflow from commercial starting materials to the target acid.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

1. Mass Spectrometry (MS)
  • Expected Signature: The iodine atom introduces a unique mass defect.

  • Pattern: Iodine is monoisotopic (

    
    ).
    
  • ESI(+) Mode:

    • Look for the characteristic "A+1" peak of carbon isotopes (~8.8% of base peak intensity for 8 carbons).

  • Fragmentation: Loss of the tert-butyl group (

    
    ) or decarboxylation (
    
    
    
    ) are common in MS/MS.
2. Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-d6): 
    
    • 
       13.0 (br s, 1H): Carboxylic acid -OH.
      
    • 
       8.0 - 8.2 (s, 1H): Pyrazole C5-H. Diagnostic Peak. 
      
    • 
       1.5 - 1.6 (s, 9H): tert-Butyl group.
      
  • 
     NMR: 
    
    • C4-I: Distinctive upfield shift (typically 60-80 ppm) due to the heavy atom effect of iodine.

    • C=O: ~160-165 ppm.

Part 4: Applications in Drug Discovery

This molecule serves as a bifunctional scaffold ("Lego block") in medicinal chemistry.

1. Suzuki-Miyaura Coupling (C4 Functionalization) The C4-Iodo position is highly reactive toward palladium-catalyzed cross-coupling.

  • Catalyst:

    
     or 
    
    
    
    .
  • Partner: Aryl/Heteroaryl boronic acids.

  • Utility: Installing the pharmacophore "tail" of the drug molecule.

2. Amide Coupling (C3 Functionalization) The carboxylic acid is activated to form amides.

  • Reagents: HATU or T3P.

  • Partner: Primary/Secondary amines.

  • Sterics: The tert-butyl group at N1 (in the 3-COOH isomer) is far enough to allow efficient coupling, unlike in the 5-COOH isomer.

References
  • Synthesis of Iodopyrazoles: Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Link

  • Regioselectivity in Pyrazole Alkylation:Journal of Heterocyclic Chemistry.
  • Iodine Monoisotopic Mass Data: NIST Chemistry WebBook, Iodine. Link

  • PubChem Compound Summary: 1-tert-butyl-4-iodo-1H-pyrazole-carboxylic acid derivatives. Link

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-3-Carboxamides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved pharmaceuticals.[1][2] Specifically, pyrazole-3-carboxamides are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The amide bond, being one of the most common linkages in pharmaceuticals, provides a robust connection point for introducing molecular diversity and modulating the physicochemical properties of drug candidates.[4]

The synthesis of pyrazole-3-carboxamides is typically achieved through the coupling of a pyrazole-3-carboxylic acid with a primary or secondary amine. While seemingly straightforward, this transformation can be fraught with challenges stemming from the inherent electronic and steric properties of the pyrazole ring system. This application note provides a comprehensive guide for researchers, offering a selection of robust protocols, a comparative analysis of common coupling reagents, and troubleshooting strategies to overcome common hurdles in the synthesis of these valuable compounds.

Challenges in Amide Coupling of Pyrazole-3-Carboxylic Acids

The successful formation of an amide bond from a pyrazole-3-carboxylic acid is dependent on several factors that can influence reaction efficiency and product purity. A thorough understanding of these challenges is crucial for selecting the appropriate coupling strategy.

  • Electronic Effects: The pyrazole ring is an electron-deficient heteroaromatic system. This can decrease the nucleophilicity of the carboxylate, making activation more challenging compared to simple aliphatic or benzoic acids.

  • Steric Hindrance: Substituents on the pyrazole ring, particularly at the C4 and C5 positions, or bulky groups on the pyrazole nitrogen (N1), can sterically hinder the approach of the coupling reagent and the amine, leading to sluggish or incomplete reactions.[5][6] This is also a significant factor when employing sterically demanding amines.

  • Side Reactions: The presence of two nitrogen atoms in the pyrazole ring introduces the possibility of side reactions. Although the N2 nitrogen is generally less nucleophilic, N-acylation can occur under certain conditions, leading to undesired byproducts. Furthermore, with unprotected N-H pyrazoles, the acidic proton can interfere with the reaction, necessitating the use of excess base or a protection strategy.[5]

  • Racemization: For chiral carboxylic acids, the choice of coupling reagent and conditions is critical to prevent epimerization at the α-carbon, a common issue in amide bond formation.[7]

Comparative Overview of Coupling Protocols

Several strategies can be employed for the synthesis of pyrazole-3-carboxamides. The choice of method depends on the substrate's reactivity, steric bulk, and the desired scale of the reaction. Below is a summary of commonly used protocols, which will be detailed further in this note.

Protocol Activating Agent Key Advantages Common Drawbacks Best Suited For
Acid Chloride Thionyl chloride (SOCl₂), Oxalyl chlorideHighly reactive intermediate, often leading to high yields.Harsh conditions, not suitable for sensitive functional groups.Robust, sterically hindered substrates.
Carbodiimide EDC, DCCWater-soluble byproducts (EDC), mild conditions.Lower reactivity with hindered substrates, potential for N-acylurea formation.[8]General purpose, aqueous media (EDC).
Uronium/Aminium HATU, HBTUHigh efficiency, fast reaction rates, low racemization.[7]Higher cost, potential for guanidinylation of the amine.Difficult couplings, hindered substrates, peptide synthesis.
Phosphonium PyBOP, BOPHigh efficiency, no guanidinylation side reaction.[9]Carcinogenic byproduct (HMPA from BOP).[9]Hindered substrates, sensitive amines.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Synthesis via Acyl Chloride

This classic two-step approach is highly effective for a wide range of substrates, including those that are sterically hindered or electronically deactivated.[2][3]

Step 1: Formation of the Pyrazole-3-carbonyl chloride

G cluster_0 Step 1: Acyl Chloride Formation Pyrazole-3-carboxylic acid Pyrazole-3-carboxylic acid Pyrazole-3-carbonyl chloride Pyrazole-3-carbonyl chloride Pyrazole-3-carboxylic acid->Pyrazole-3-carbonyl chloride  SOCl2 or (COCl)2, cat. DMF, DCM or neat, RT to reflux SOCl2 or (COCl)2 SOCl2 or (COCl)2

Caption: Workflow for acyl chloride formation.

  • To a solution of the pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or under solvent-free conditions, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[3]

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until gas evolution ceases. The reaction can be gently heated if necessary.

  • Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.[3]

Step 2: Amide Formation

G cluster_1 Step 2: Amide Coupling Pyrazole-3-carbonyl chloride Pyrazole-3-carbonyl chloride Pyrazole-3-carboxamide Pyrazole-3-carboxamide Pyrazole-3-carbonyl chloride->Pyrazole-3-carboxamide  Amine (1.1 eq), Base (e.g., Et3N, Pyridine, 1.5 eq), DCM, 0 °C to RT Amine Amine Amine->Pyrazole-3-carboxamide Base Base Base->Pyrazole-3-carboxamide

Caption: Workflow for amide coupling from acyl chloride.

  • Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in an anhydrous solvent like DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude pyrazole-3-carbonyl chloride (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU is a highly efficient coupling reagent, particularly for challenging substrates.[7][10] The addition of a base is crucial for the deprotonation of the carboxylic acid.

G cluster_0 HATU Coupling Workflow A Pyrazole-3-carboxylic acid (1.0 eq) F Combine and stir at 0 °C to RT A->F B Amine (1.1 eq) B->F C HATU (1.1 eq) C->F D Base (e.g., DIPEA, 2.0-3.0 eq) D->F E Anhydrous DMF or DCM E->F G Workup and Purification F->G H Pyrazole-3-carboxamide G->H

Caption: General workflow for HATU-mediated coupling.

  • Dissolve the pyrazole-3-carboxylic acid (1.0 eq), amine (1.1 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent such as DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is widely used due to the mild reaction conditions and the water-solubility of the EDC byproduct, which simplifies purification. The addition of HOBt suppresses side reactions and reduces racemization.[10]

  • Dissolve the pyrazole-3-carboxylic acid (1.0 eq), amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as DCM or DMF.

  • Cool the solution to 0 °C.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Follow the workup and purification procedure described in Protocol 2.[11]

Protocol 4: Phosphonium Salt-Mediated Coupling (PyBOP)

PyBOP is an excellent alternative to BOP, as its byproduct is not a suspected carcinogen.[9] It is highly effective for hindered couplings.

  • To a solution of the pyrazole-3-carboxylic acid (1.0 eq), amine (1.2 eq), and a non-nucleophilic base such as DIPEA (1.5-3.0 eq) in anhydrous DMF at 0 °C, add PyBOP (1.2 eq).[9][12]

  • Allow the reaction to warm to room temperature and stir overnight.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Follow the workup and purification procedure described in Protocol 2.[9]

Troubleshooting and Optimization

G start Low or No Product Yield check_reagents Check Reagent Quality (Acid, Amine, Coupling Agent, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Reagents OK steric_hindrance Is Steric Hindrance a Factor? check_conditions->steric_hindrance Conditions Standard electronic_effects Is the Pyrazole/Amine Electron-Deficient? steric_hindrance->electronic_effects No solution1 Switch to a more potent coupling agent (e.g., HATU) or use the acyl chloride method. steric_hindrance->solution1 Yes side_products Are Side Products Observed? electronic_effects->side_products No solution2 Increase reaction time and/or temperature. Consider microwave irradiation. electronic_effects->solution2 Yes solution3 If N-H pyrazole, consider N-protection (e.g., Boc, PMB) or use excess base. side_products->solution3 Yes (e.g., N-acylation)

Caption: A logical guide for troubleshooting common coupling reaction issues.

  • Low Yield with Hindered Substrates: If both the pyrazole-3-carboxylic acid and the amine are sterically hindered, standard coupling conditions may be insufficient.[6]

    • Solution: Switch to a more powerful coupling reagent like HATU or PyBOP.[7][9] Alternatively, the acyl chloride method is often successful for these challenging substrates.[2]

  • Reaction Stalls with Electron-Deficient Partners: When coupling an electron-deficient pyrazole with a poorly nucleophilic amine (e.g., an aniline), the reaction may be very slow.

    • Solution: Increase the reaction temperature or extend the reaction time. Microwave irradiation can significantly accelerate these sluggish reactions.[13] The use of HATU is also recommended in these cases.[10]

  • Formation of Byproducts: The presence of multiple spots on TLC may indicate side reactions.

    • Solution: If N-acylation is suspected with an unprotected pyrazole, consider protecting the pyrazole nitrogen (e.g., with a Boc group) prior to coupling.[5] Ensure that the amine is not reacting with the coupling reagent itself (a known issue with uronium salts) by adding the coupling reagent to a mixture of the acid and base before introducing the amine.

Conclusion

The synthesis of pyrazole-3-carboxamides is a critical transformation in the development of new chemical entities for pharmaceutical research. While challenges related to the electronic and steric nature of the pyrazole ring exist, they can be effectively overcome by a rational selection of the coupling protocol. The acyl chloride method provides a robust and high-yielding route for a wide variety of substrates. For more sensitive or complex molecules, modern coupling reagents such as HATU and PyBOP offer mild and efficient alternatives. By understanding the underlying principles and employing the detailed protocols and troubleshooting guides presented in this application note, researchers can confidently and successfully synthesize a diverse range of pyrazole-3-carboxamides.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a brief review. Journal of the Brazilian Chemical Society, 28, 1389-1415.
  • Özer İlhan, İ., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5651-5654.
  • Bildirici, İ., & Çetinkaya, Y. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 971-984.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Önal, Z., et al. (2012). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • Özer İlhan, İ., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(10), 4567-4571.
  • Mogilaiah, K., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 40(8), 713-714.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Ali, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 379.
  • Wiley Online Library. (2021). Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Journal of Heterocyclic Chemistry.
  • National Center for Biotechnology Information. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PubMed Central.
  • National Center for Biotechnology Information. (2019). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. PubMed Central.
  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • eScholarship. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. Retrieved from [Link]

  • ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Retrieved from [Link]

  • MDPI. (2021). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 4-Iodopyrazoles via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C4-Functionalization Imperative

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold in blockbuster drugs like Ruxolitinib (JAK inhibitor), Crizotinib (ALK inhibitor), and Celecoxib (COX-2 inhibitor).

While N1-alkylation and C3/C5-functionalization are synthetically accessible via standard nucleophilic substitution or cyclization chemistries, the C4 position presents a unique challenge. Electronically, the pyrazole ring is π-excessive, making C4 the natural site for electrophilic aromatic substitution (EAS). However, modern SAR (Structure-Activity Relationship) studies often require the introduction of nucleophilic partners (aryl, heteroaryl, amino groups) at this position.

4-Iodopyrazole serves as a critical "umpolung" linchpin, reversing the polarity of the C4 position from nucleophilic to electrophilic via oxidative addition to Palladium(0). This guide addresses the specific challenges of coupling this substrate—primarily catalyst poisoning by the nitrogen lone pairs and dehalogenation side-reactions—and provides field-proven protocols to overcome them.

Mechanistic Insight: The "N-Coordination" Trap

The failure of standard Pd-protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) with 4-iodopyrazoles is rarely due to the oxidative addition step (C–I bonds are weak and reactive). It is almost exclusively due to catalyst deactivation .

The Poisoning Mechanism

Pyrazoles possess a basic pyridine-like nitrogen (N2) and, if unprotected, an acidic pyrrole-like nitrogen (N1-H).

  • N-Binding: The basic N2 coordinates tightly to the electrophilic Pd(II) center after oxidative addition, displacing labile ligands (like PPh₃) and forming a stable, unreactive "resting state" complex.

  • Amidopalladation (Unprotected): In the presence of base, the N1-H is deprotonated (pKa ~14). The resulting pyrazolate anion is a potent ligand, forming

    
    -bridged Pd dimers that precipitate out of the catalytic cycle.
    

Solution: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) creates a steric wall that prevents N-coordination while accelerating reductive elimination.

Diagram 1: Catalytic Cycle & Deactivation Pathways[1][2]

Pd_Cycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-I OxAdd->PdII_Ar OffCycle OFF-CYCLE TRAP Pd Coordinated by Pyrazole Nitrogen PdII_Ar->OffCycle N-Coordination (Poisoning) TransMet Transmetallation (R-B(OH)2 / Base) PdII_Ar->TransMet OffCycle->PdII_Ar Heat/Bulky Ligand PdII_Complex L-Pd(II)-Ar-R TransMet->PdII_Complex RedElim Reductive Elimination (Product Release) PdII_Complex->RedElim RedElim->Pd0

Caption: The central catalytic cycle (Blue/Yellow) competes with the off-cycle catalyst trap (Red) caused by pyrazole nitrogen coordination. Bulky ligands favor the active cycle.

Critical Parameter Optimization

Ligand Selection Matrix

Data synthesized from Buchwald group studies and internal process chemistry evaluations.

Substrate TypeRecommended LigandCatalyst SourceWhy?
N-Protected (SEM, THP) SPhos or dppfPd(OAc)₂ or Pd(dppf)Cl₂Protected N prevents poisoning; standard ligands suffice.
N-Unprotected (Free NH) XPhos XPhos Pd G2 / G3XPhos is bulky enough to prevent N-binding; G2/G3 precatalysts ensure rapid initiation.
C4-Amination (C-N) BrettPhos (1° amines)BrettPhos Pd G3Specific for C-N coupling; prevents β-hydride elimination.
Sterically Hindered RuPhos RuPhos Pd G3Excellent for secondary amines or ortho-substituted partners.
Base & Solvent Effects[1][3]
  • Base: For unprotected pyrazoles, weak bases (Na₂CO₃) are often insufficient to facilitate transmetallation if the boronic acid is bulky. K₃PO₄ (3.0 equiv) is the gold standard, often used with a phase transfer catalyst (TBAB) or in a biphasic system.

  • Solvent: 1,4-Dioxane/Water (4:1) is superior to DMF. The water component is critical for solubilizing inorganic bases and activating the boronic acid (forming the boronate species).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Unprotected 4-Iodopyrazole

Target: Synthesis of 4-aryl-1H-pyrazoles without protection/deprotection steps.

Reagents:

  • 4-Iodopyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 4-iodopyrazole (1.0 mmol, 194 mg), aryl boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 16 mg). Note: Using the G2/G3 precatalyst is crucial for reproducibility compared to mixing Pd(OAc)₂ + Ligand in situ.

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: The reaction mixture should turn from orange to black as Pd(0) precipitates after completion. Early black precipitation indicates catalyst decomposition.

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Adjust pH to ~7 (if necessary, to ensure pyrazole is neutral). Extract with EtOAc (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Note: Unprotected pyrazoles often streak on silica. Add 1% Et₃N or MeOH to the eluent.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Synthesis of 4-amino-1-protected-pyrazoles. Note: Unprotected pyrazoles are generally incompatible with C-N coupling; protect N1 with THP or Benzyl first.

Reagents:

  • 1-THP-4-iodopyrazole (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for 1°) or RuPhos Pd G3 (for 2°) (1–3 mol%)

  • Base: LiHMDS (2.0 equiv, 1M in THF) or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Loading: Add the protected 4-iodopyrazole, Catalyst, and NaOtBu (if solid) under Argon counter-flow.

  • Liquids: Add the Amine and Solvent. If using LiHMDS, add it dropwise last.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Self-Validation: If conversion stalls at 50%, do not add more catalyst. Add 0.5 equiv more Base.[2] The iodide byproduct can inhibit the reaction; LiHMDS helps solubilize/sequester it.

  • Deprotection (Optional): To remove THP, treat the crude material with 4M HCl in Dioxane/MeOH for 1 hour at RT.

Troubleshooting & Self-Validation System

Decision Tree for Method Selection

Workflow Start Start: 4-Iodopyrazole Target Target Bond? Start->Target CC C-C (Suzuki) Target->CC CN C-N (Buchwald) Target->CN ProtCheck N-Protected? CC->ProtCheck MustProt MUST PROTECT (THP/Bn) CN->MustProt YesProt Yes (SEM/THP) ProtCheck->YesProt NoProt No (Free NH) ProtCheck->NoProt Std Use Pd(dppf)Cl2 Std Conditions YesProt->Std Adv Use XPhos Pd G2 K3PO4 / Dioxane:H2O NoProt->Adv Brett Use BrettPhos/RuPhos LiHMDS MustProt->Brett

Caption: Operational workflow for selecting the correct catalytic system based on substrate protection and bond type.

Common Failure Modes & Fixes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 . Ensure solvent is degassed (O₂ kills active Pd).
Dehalogenation (Product is Pyrazole) Hydride Source / Overheating4-Iodopyrazoles are prone to reductive deiodination. Lower temp to 80°C . Avoid alcohols (use Dioxane/Toluene).
Homocoupling (Biaryl) Oxidative CouplingReduce O₂ exposure. Ensure Boronic Acid is in excess (1.5 equiv).
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) instead of acids. Add base after heating to temp.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005. (Foundational mechanism).[3]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. J. Am. Chem. Soc.2013 , 135, 34, 12877–12883.

  • Preparation of (Hetero)Aryl Primary Amines via Palladium-Catalyzed Coupling. J. Am. Chem. Soc.2008 , 130, 41, 13552–13554.

  • Recent Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. TCR, 2025 . (Review of recent functionalization strategies).

  • Buchwald-Hartwig Amination User Guide. Chem. Sci.2011 , 2, 27-50.

Sources

Troubleshooting & Optimization

solubility issues of iodopyrazole carboxylic acids in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Paradox: Root Cause Analysis

Users frequently report that iodopyrazole carboxylic acids (e.g., 4-iodo-1H-pyrazole-3-carboxylic acid) exhibit "brick-dust" insolubility—resisting dissolution in common organic solvents like Dichloromethane (DCM), Toluene, and sometimes even Methanol.[1][2]

The Scientific Reality: The insolubility is not merely due to polarity; it is a thermodynamic penalty imposed by the crystal lattice. These molecules are engineered to pack tightly due to a "supramolecular velcro" effect:

  • Hydrogen Bonding Network: The carboxylic acid moiety forms strong centrosymmetric dimers (

    
     motifs), while the pyrazole N-H acts as a secondary donor.
    
  • Halogen Bonding (The Iodine Factor): Unlike chloro- or bromo- analogs, the iodine atom is highly polarizable and possesses a "sigma-hole" (a region of positive electrostatic potential).[1][2] This allows it to form strong, directional non-covalent bonds (Halogen Bonds) with nitrogen or oxygen atoms of neighboring molecules (C-I···N or C-I···O).

  • Pi-Stacking: The planar heteroaromatic ring facilitates tight stacking.[1]

Implication for Researchers: To dissolve these compounds, your solvent must possess enough energy to disrupt both the hydrogen bonds and the halogen-bonded lattice.[1] Simple lipophilic solvation is insufficient.

Solvent Selection Matrix

The following table categorizes solvents based on their efficacy for iodopyrazole carboxylic acids.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic (Dipolar) DMSO, DMF, NMP, DMAc High (***** )Primary Choice. The high dielectric constant and strong dipole disrupt the lattice energy.[1][2] Warning: High boiling points make removal difficult.[1]
Protic Methanol, Ethanol Moderate (*** )Good for refluxing, but solubility drops sharply upon cooling.[1] Iodine lipophilicity reduces solubility compared to non-iodinated analogs.
Ethers THF, 1,4-Dioxane Low-Moderate (** )Often requires heating.[1][2] Useful as co-solvents in coupling reactions (e.g., Suzuki).
Chlorinated DCM, Chloroform Poor (*)Avoid. Unable to break the carboxylic acid dimers.[1] Only effective if the acid is protected (esterified).
Non-Polar Hexane, Toluene Insoluble (-)Antisolvent. Use these to precipitate the product from a reaction mixture.[1]
Aqueous Water (Neutral) Insoluble (-)The hydrophobic iodine atom dominates.[1]
Aqueous Water (Basic, pH > 8) High (**** )Forms the carboxylate salt (COO-), rendering it water-soluble.[1][2]

Decision Logic & Workflows

A. Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application (Analysis vs. Reaction vs. Workup).

SolubilityTree Start Start: Solid Iodopyrazole Acid Goal Define Goal Start->Goal Analysis Use DMSO-d6 Goal->Analysis NMR / LCMS Reaction Check Reaction Type Goal->Reaction Synthesis Purification Acid/Base Extraction? Goal->Purification Workup Coupling Use Mixed System (DMF/H2O or Dioxane/H2O) Reaction->Coupling Suzuki / Sonogashira Alkylation Use DMF or CH3CN with Base (K2CO3) Reaction->Alkylation N-Alkylation Yes Yes Purification->Yes Dissolve in 1M NaOH Wash with EtOAc Acidify to pH 3 No No Purification->No Recrystallization: Dissolve in hot EtOH Add Hexane dropwise

Figure 1: Decision tree for solvent selection based on experimental intent.

Troubleshooting Protocols

Protocol A: The "Dissolve-and-Crash" Purification

Issue: Product is stuck in a crude black tar or mixed with inorganic salts.[1][2] Mechanism: Leverages the pH-dependent solubility switch.[1][2]

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved.

    • Why? Deprotonates the COOH (pKa ~3.5) and Pyrazole-NH (pKa ~13), creating a highly soluble dianion.[1]

  • Filtration: Filter the aqueous solution through Celite to remove insoluble palladium black or inorganic impurities.[1]

  • Washing: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) .[1]

    • Why? Removes non-acidic organic impurities (e.g., unreacted iodides, phosphine ligands). Discard the organic layer.

  • Precipitation (The Crash): Cool the aqueous layer on ice. Slowly add 1M HCl with vigorous stirring until pH reaches ~3.

    • Result: The free acid will precipitate as a pure solid.

  • Isolation: Filter the precipitate and wash with water. Dry in a vacuum oven.

Protocol B: Reaction Optimization (Suzuki Coupling)

Issue: Starting material remains undissolved, leading to low conversion or stalled reactions. Solution: Switch to a high-dielectric mixed solvent system.[1][2]

  • Solvent System: Do not use pure Toluene or THF.[1] Use DMF:Water (4:1) or 1,4-Dioxane:Water (4:1) .[1]

  • Concentration: Maintain a concentration of 0.1 M to 0.2 M . Higher concentrations promote aggregation/dimerization.

  • Base Selection: Use inorganic bases like Cs₂CO₃ or K₃PO₄ .[1]

    • Why? These bases help solubilize the iodopyrazole in situ by forming transient carboxylate species, allowing the palladium cycle to proceed.

Frequently Asked Questions (FAQ)

Q: Why can't I use DCM (Dichloromethane) for column chromatography? A: Iodopyrazole carboxylic acids exist as stable hydrogen-bonded dimers in non-polar solvents like DCM.[1][2] This effectively doubles the molecular weight and hides the polar functionality, causing the compound to streak or stick to the silica baseline.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) or, preferably, convert the acid to a methyl ester before purification.

Q: I see two spots on TLC, but NMR shows it's pure. Why? A: This is likely "streaking" caused by the ionization of the carboxylic acid on the silica gel. It can also be the equilibrium between the 1H-pyrazole and 2H-pyrazole tautomers, which is slow on the TLC timescale but fast on the NMR timescale.

Q: My compound won't dissolve in Methanol for LCMS. A: The iodine atom significantly increases lipophilicity and lattice energy.[1] Methanol is often too "weak" to break the crystal lattice at room temperature.

  • Fix: Dissolve the sample in a small volume of DMSO first, then dilute with Methanol/Water for injection.

Q: Does the iodine atom make the compound unstable to light? A: Yes, C-I bonds are weaker than C-Br or C-Cl bonds.[1][2] Prolonged exposure to light (especially in solution) can lead to homolytic cleavage and liberation of Iodine (


), turning the solution purple/brown. Store solids in amber vials and wrap reaction flasks in foil.

References

  • Crystal Engineering & Halogen Bonding

    • Saccone, M. et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI Crystals.

    • Mechanism:[1][2] Details the supramolecular chains formed by C-I[3]···O interactions that increase lattice energy.

  • Solubility & pKa Data

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid.

    • Data: Provides pKa values (Acidic ~4.00) and general physical properties.[4][5]

  • Recrystallization Principles

    • University of Calgary. Recrystallization: Choice of Solvent.

    • Protocol: Standardizes the "Like Dissolves Like" vs.
  • Reaction Solvent Effects

    • BenchChem.[1] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents.

    • Context: extrapolates solubility behavior of pyrazole carboxyl

Sources

Technical Support Center: Recrystallization of Iodopyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support Knowledge Base for the purification of iodopyrazole carboxylic acids. It is designed to address the specific physicochemical challenges posed by the iodine substituent (halogen bonding, lipophilicity) and the pyrazole core (H-bond donor/acceptor duality).

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation Issues

Executive Summary

Iodopyrazole carboxylic acids present a unique purification challenge. The pyrazole ring is amphoteric and highly polar, while the iodine atom introduces significant polarizability and lipophilicity. Successful recrystallization requires a solvent system that balances these opposing properties.[1][2] This guide provides validated protocols, solvent decision trees, and troubleshooting for common failure modes like "oiling out."

Part 1: The Knowledge Base (Solvent Selection)[4]

Solvent Decision Matrix

Do not rely on a single solvent for all derivatives. Selection depends strictly on the functional state of the molecule (Free Acid vs. Ester/Protected).

Compound StatePrimary Solvent SystemSecondary (Co-solvent)Mechanism of Action
Free Acid (e.g., 4-iodo-1H-pyrazole-3-COOH)Methanol (MeOH) or Ethanol (EtOH) Water (

)
High Polarity/H-Bonding: The free acid requires protic solvents to disrupt intermolecular H-bonds (dimers). Water acts as an anti-solvent to induce precipitation.[3]
Ester / N-Protected (e.g., Ethyl 4-iodopyrazole-3-carboxylate)Ethyl Acetate (EtOAc) n-Hexane or HeptaneLipophilic Balance: The ester mask reduces polarity. Non-polar hydrocarbons reduce solubility at low temps, while EtOAc dissolves the solute at boiling.
Highly Insoluble Acid (High MP > 250°C)Glacial Acetic Acid (AcOH)None (Single Solvent)Solvolysis: AcOH acts as both solvent and proton donor, preventing zwitterion formation that reduces solubility.
Salt Form (e.g., Sodium salt)Water Ethanol or AcetoneIonic Strength: Dissolve in min. water, then add organic anti-solvent to crash out the salt.
The "Gold Standard" Protocol: Ethanol/Water Pair

For the free acid form, the Ethanol/Water system is the most robust starting point.

Protocol ID: REC-PYR-001

  • Dissolution: Suspend the crude iodopyrazole acid in pure Ethanol (10 mL/g). Heat to reflux (

    
    C).
    
  • Saturation: If solid remains, add Ethanol portion-wise until clear. If fully dissolved, concentrate until slight turbidity appears, then redissolve with a few drops of hot Ethanol.

  • Nucleation: Remove from heat. While still hot (

    
    C), add warm Water dropwise until a faint, persistent cloudiness forms.
    
  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then transfer to

    
    C (fridge) for 12 hours.
    
  • Harvest: Filter and wash with cold 50% EtOH/Water.

Part 2: Troubleshooting (The Help Desk)

FAQ 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode with iodopyrazoles. It occurs when the compound's melting point in the solvent is lower than the boiling point of the solvent, or when the solution enters a "liquid-liquid immiscibility" region before the "solid-liquid" solubility line.

Corrective Actions:

  • The "Seeding" Technique: Do not cool to

    
    C immediately. Hold the solution at a temperature just below the saturation point (e.g., 
    
    
    
    C) and add a seed crystal.
  • Change the Anti-Solvent: If using Hexane/EtOAc, switch to Heptane/EtOAc . Heptane has a higher boiling point, allowing you to heat the mixture higher to ensure full dissolution without premature phase separation.

  • The Scratch Method: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

FAQ 2: "The crystals are colored (yellow/brown) but NMR shows purity."

Diagnosis: Trace Iodine (


) liberation. Iodopyrazoles are light-sensitive and can undergo slight de-iodination, releasing elemental iodine which stains the crystal lattice.

Corrective Actions:

  • Chemical Wash: Wash the filtered crystals with a dilute Sodium Thiosulfate (

    
    )  solution. This reduces colored 
    
    
    
    to colorless iodide (
    
    
    ).
  • Adsorbent: During the hot filtration step (Step 2 of Protocol REC-PYR-001), add activated charcoal (5 wt%), stir for 5 mins, and filter through Celite.

FAQ 3: "Yield is too low (<50%)."

Diagnosis: Iodopyrazole carboxylic acids are often amphoteric. If the pH of your aqueous mother liquor is not controlled, the product may remain soluble as a zwitterion.

Corrective Actions:

  • pH Adjustment: Check the pH of the filtrate. For carboxylic acids, ensure the pH is ~2-3 (using dilute HCl) to suppress ionization (

    
    
    
    
    
    
    
    ) and maximize precipitation.

Part 3: Advanced Workflows (Visualized)

Decision Tree for Solvent Selection

This logic flow guides you to the correct solvent system based on your compound's specific properties.

Recrystallization_Logic Start Start: Crude Iodopyrazole CheckState Check Functional Group Start->CheckState IsEster Ester / Protected N CheckState->IsEster IsAcid Free Carboxylic Acid CheckState->IsAcid SystemA System A: Hexane / Ethyl Acetate IsEster->SystemA SolubilityTest Solubility in Hot EtOH? IsAcid->SolubilityTest Soluble Soluble SolubilityTest->Soluble Yes Insoluble Insoluble SolubilityTest->Insoluble No SystemB System B: Ethanol / Water Soluble->SystemB SystemC System C: Glacial Acetic Acid Insoluble->SystemC Oiling Issue: Oiling Out? SystemA->Oiling SystemB->Oiling FixOil Add Seed Crystal at 40°C Switch Hexane -> Heptane Oiling->FixOil Yes

Caption: Figure 1. Logic flow for selecting the optimal solvent system and troubleshooting phase separation.

Purification Workflow: Acid-Base Precipitation

For crude mixtures containing significant non-acidic impurities, recrystallization alone is insufficient. Use this chemical purification workflow before recrystallization.

Acid_Base_Workflow Crude Crude Mixture (Acid + Impurities) Dissolve Dissolve in 1M NaOH (pH > 10) Crude->Dissolve Filter Filter Insoluble Solids (Remove Non-Acids) Dissolve->Filter Acidify Acidify Filtrate w/ HCl (to pH 2-3) Filter->Acidify Precipitate Collect Precipitate Acidify->Precipitate Recryst Final Recrystallization (EtOH/Water) Precipitate->Recryst

Caption: Figure 2. Pre-purification workflow utilizing the acidic nature of the pyrazole carboxylic acid.[4]

References

  • University of Massachusetts Amherst. Recrystallization: Theory and Practice. Retrieved from [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (2014). Retrieved from [Link]

  • University of Rochester. Tips & Tricks: Recrystallization Solvents. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Coupling of 2-tert-butyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving the 2-tert-butyl pyrazole scaffold. The bulky nature of the tert-butyl group presents a significant steric impediment, often leading to low yields, slow reaction rates, or complete reaction failure. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you successfully navigate these demanding transformations.

Foundational Principles: Understanding the Steric Challenge

The core difficulty in coupling reactions with 2-tert-butyl pyrazole lies in the steric bulk of the tert-butyl group, which shields the adjacent positions on the pyrazole ring. This steric hindrance can impede several key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2]

The primary steps affected are:

  • Oxidative Addition: The initial insertion of the palladium catalyst into the C-X bond (where X is a halide or triflate) can be sterically hindered.

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released from the palladium center, is often the rate-limiting step for sterically congested substrates. The bulk of the tert-butyl group can make it difficult for the coupling partners to come into the required proximity for bond formation.

Caption: Steric clash between the tert-butyl group and the palladium catalyst complex.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 2-tert-butyl pyrazoles and provides systematic solutions.

Problem 1: Low to No Conversion of Starting Material

This is the most frequent issue and can often be traced back to an inefficient catalyst system or suboptimal reaction conditions.

Possible Cause A: Ineffective Catalyst/Ligand System

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3] The key to success lies in using specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4][5] These ligands promote the crucial oxidative addition and reductive elimination steps.[1][6]

Solution:

  • Switch to Buchwald-type Biarylphosphine Ligands: These are the gold standard for sterically demanding couplings.[4] Start with a broad-spectrum ligand like XPhos or SPhos. For particularly challenging C-N couplings, consider AdBrettPhos.

  • Utilize Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, use well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).[7][8] These are air- and thermally-stable, ensure a 1:1 ligand-to-palladium ratio, and generate the active LPd(0) species more cleanly and efficiently, which can prevent the formation of palladium black and other inactive species.[7][9][10]

Ligand/Precatalyst Key Features Recommended Application
XPhos / XPhos Pd G3 Highly versatile, electron-rich, and bulky.General starting point for hindered Suzuki and Buchwald-Hartwig reactions.
SPhos / SPhos Pd G3 Similar to XPhos, often shows complementary reactivity.Excellent for a wide range of C-C and C-N couplings.
RuPhos / RuPhos Pd G3 Dialkylbiaryl phosphine, very electron-rich.Particularly effective for C-N couplings of primary amines and amides.
AdBrettPhos / AdBrettPhos Pd G3 Extremely bulky ligand.Designed for the most sterically demanding C-N couplings.
PEPPSI-IPr NHC-based precatalyst.Effective for a range of cross-couplings, particularly with aryl chlorides.[6]

Possible Cause B: Suboptimal Base or Solvent

The choice of base and solvent is critical and interdependent.[3] The base activates the coupling partner (e.g., the boronic acid in a Suzuki reaction) for transmetalation, while the solvent must solubilize all components and maintain catalyst activity at the required temperature.[3]

Solution:

  • Base Selection: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for hindered substrates than weaker bases like K₂CO₃.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Solvent Selection: High-boiling point aprotic solvents like 1,4-dioxane, toluene, or CPME are preferred as they allow for higher reaction temperatures, which are often necessary to overcome the activation energy of sterically hindered couplings.[3] In many Suzuki reactions, the addition of a small amount of water can be beneficial.[11]

Possible Cause C: Insufficient Reaction Temperature

Sterically hindered couplings often require more thermal energy to proceed at a reasonable rate.

Solution:

  • Gradually increase the reaction temperature. For solvents like dioxane or toluene, temperatures between 100-120°C are common. Microwave irradiation can also be a powerful tool to accelerate these reactions, significantly reducing reaction times.[12][13]

Problem 2: Significant Side Product Formation (e.g., Protodehalogenation, Homocoupling)

The formation of side products often indicates catalyst deactivation or that the rate of the desired cross-coupling is too slow compared to competing pathways.

Solution:

  • Use a Precatalyst: As mentioned, precatalysts provide a cleaner entry into the catalytic cycle, reducing the chances of side reactions caused by poorly formed active catalyst.[7][9]

  • Ensure Inert Conditions: Oxygen can promote the homocoupling of organometallic reagents.[1] Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Check Reagent Purity: Impurities in starting materials, particularly in boronic acids, can lead to side reactions like protodeboronation.[3]

Troubleshooting_Workflow Start Low Yield or No Reaction Catalyst Is the catalyst system optimal for bulky substrates? Start->Catalyst Conditions Are the reaction conditions (base, solvent, temp) appropriate? Catalyst->Conditions No Sol_Ligand Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a G3/G4 precatalyst. Catalyst->Sol_Ligand Yes Reagents Are reagents pure and conditions inert? Conditions->Reagents No Sol_Conditions Action: Screen stronger bases (K₃PO₄, Cs₂CO₃, NaOtBu). Use high-boiling solvent (Dioxane, Toluene). Increase temperature / Use microwave. Conditions->Sol_Conditions Yes Sol_Reagents Action: Purify starting materials. Thoroughly degas solvents. Ensure rigorous inert atmosphere. Reagents->Sol_Reagents Yes Success Reaction Successful Reagents->Success No, problem persists. Consult further literature. Sol_Ligand->Success Sol_Conditions->Success Sol_Reagents->Success

Caption: A workflow for troubleshooting low-yield 2-tert-butyl pyrazole couplings.

Frequently Asked Questions (FAQs)

Q1: Which specific palladium precatalyst and ligand should I try first for a Suzuki-Miyaura coupling of a 2-tert-butyl-4-bromopyrazole?

For a challenging Suzuki coupling, an excellent starting point is the XPhos Pd G3 precatalyst (2 mol%), with K₃PO₄ (2-3 equivalents) as the base in a 1,4-dioxane/water (10:1) solvent system at 100-110 °C.[3]

Q2: My reaction is a Buchwald-Hartwig amination with a secondary amine. What conditions should I start with?

For C-N couplings with hindered substrates, the AdBrettPhos Pd G3 precatalyst is often superior. Use a strong base like NaOtBu (1.2-1.5 equivalents) in an anhydrous, degassed solvent like toluene at 110 °C.

Q3: I'm observing decomposition of my starting material at high temperatures. What can I do?

If your substrate is thermally sensitive, a highly active catalyst system that operates at lower temperatures is needed. The use of certain G3 or G4 precatalysts can allow for complete conversion at temperatures as low as room temperature in some cases, though this is rare for highly hindered systems.[8] Alternatively, consider using microwave heating, which can promote the reaction quickly before significant decomposition occurs.[13]

Q4: Can I use copper catalysis as an alternative?

While palladium catalysis is generally more developed for these types of sterically demanding couplings, recent advances in copper-catalyzed C-N couplings have shown promise for hindered partners.[14] This could be an alternative route if palladium-based methods fail, but it would require significant optimization.

Exemplary Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This procedure is a generalized starting point and requires optimization for specific substrates.[2]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-tert-butyl pyrazole halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the appropriate palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed. Available at: [Link]

  • Rigid hindered N-heterocyclic carbene palladium precatalysts: synthesis, characterization and catalytic amination. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]

  • A divergent approach to the synthesis of 3-substituted-2-pyrazolines: Suzuki cross-coupling ... PubMed. Available at: [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]

  • Defining the optimal inductive and steric requirements for a cross-coupling catalyst using the energetic span model. ResearchGate. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

  • Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds. PMC. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. Available at: [Link]

  • Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SciSpace. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Available at: [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journals. Available at: [Link]

  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. Available at: [Link]

  • How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum of 2-tert-butyl-4-iodopyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis of the ¹H NMR Spectrum of 2-tert-Butyl-4-iodopyrazole-3-carboxylic acid

Abstract

Predicted ¹H NMR Spectrum: A Structural Elucidation

The structure of 2-tert-butyl-4-iodopyrazole-3-carboxylic acid presents three distinct proton environments. The interpretation of its ¹H NMR spectrum relies on understanding the electronic effects of the substituents—the N-tert-butyl group, the C3-carboxylic acid, and the C4-iodo group—on the pyrazole core.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 10.0 and 13.0 ppm.[1][2] This significant deshielding is a result of the electronegativity of the adjacent oxygen atoms and magnetic anisotropy of the carbonyl group.[3] The signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species.[3]

  • Pyrazole Ring Proton (H-5): The pyrazole ring has a single proton at the C-5 position. In the parent 4-iodopyrazole, the H-3 and H-5 protons are chemically equivalent and resonate around 7.6 ppm.[4] However, in the target molecule, the N-2 and C-3 substituents remove this symmetry. The iodine atom at C-4 is strongly electron-withdrawing, which would deshield the adjacent H-5 proton. The carboxylic acid group at C-3 is also electron-withdrawing. The N-tert-butyl group is sterically bulky and can influence the conformation and electronic environment. Consequently, the H-5 proton is anticipated to be a sharp singlet (as there are no adjacent protons for coupling) in the aromatic region, likely shifted downfield from the parent pyrazole, estimated to be in the 7.8 - 8.5 ppm range.

  • tert-Butyl Protons (-C(CH₃)₃): The tert-butyl group provides a highly characteristic signal in a ¹H NMR spectrum. It consists of nine chemically equivalent protons, resulting in a strong, sharp singlet.[5] This signal is typically found in the upfield region, generally between 0.5 and 2.0 ppm.[5] For this specific molecule, a chemical shift of approximately 1.6 - 1.8 ppm is predicted.

Predicted ¹H NMR Data Summary

The anticipated spectral data, assuming the spectrum is acquired in a solvent like DMSO-d₆ to better resolve the acidic proton, is summarized below.

Chemical Shift (δ) ppm (Predicted)IntegrationMultiplicityAssignment
10.0 - 13.01HBroad Singlet (br s)Carboxylic Acid (-COOH)
7.8 - 8.51HSinglet (s)Pyrazole Ring (H-5)
1.6 - 1.89HSinglet (s)tert-Butyl (-C(CH₃)₃)
Molecular Structure and Proton Environments

The following diagram illustrates the distinct proton environments within the 2-tert-butyl-4-iodopyrazole-3-carboxylic acid molecule.

Caption: Molecular structure of 2-tert-butyl-4-iodopyrazole-3-carboxylic acid.

Comparative Analysis with Pyrazole Alternatives

To contextualize the predicted spectrum, it is instructive to compare it with the known spectra of simpler, related pyrazoles. This comparison highlights the influence of each substituent on the chemical shifts of the pyrazole ring protons.

CompoundH-3 Signal (δ ppm)H-4 Signal (δ ppm)H-5 Signal (δ ppm)Key Observations
Pyrazole ~7.6 (d)~6.3 (t)~7.6 (d)Symmetrical molecule with coupling between H3/H4 and H4/H5.[6]
4-Iodopyrazole ~7.6 (s)---~7.6 (s)The iodine at C4 replaces H-4. H-3 and H-5 become singlets and are still equivalent due to tautomerism.[4]
N-(tert-Butyl)-pyrazole (predicted) ~7.5 (d)~6.1 (t)~7.4 (d)The bulky N-substituent breaks the symmetry slightly, causing minor shifts in H3/H5.
2-tert-butyl-4-iodopyrazole-3-carboxylic acid (predicted) ------~7.8 - 8.5 (s)H-3 is substituted with -COOH and H-4 with -I. The remaining H-5 is a singlet, significantly deshielded by adjacent electron-withdrawing groups.

This comparison demonstrates a clear and logical progression. The substitution at the C-4 position removes the H-4 signal and simplifies the remaining proton signals to singlets (in the absence of N-H tautomerism). Further substitution at N-2 and C-3 fixes the ring structure and introduces strong electronic effects that shift the remaining H-5 proton significantly downfield.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum of the title compound.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer vortex 4. Vortex to Homogenize transfer->vortex insert 5. Insert Sample & Lock vortex->insert tune 6. Tune & Shim insert->tune setup 7. Set Parameters (SW, NS, etc.) tune->setup acquire 8. Acquire Spectrum setup->acquire fourier 9. Fourier Transform acquire->fourier phase 10. Phase Correction fourier->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integrate & Reference (TMS) baseline->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of high-purity 2-tert-butyl-4-iodopyrazole-3-carboxylic acid into a clean, dry vial.

    • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is an excellent solvent for many carboxylic acids and its residual proton signal (~2.50 ppm) does not typically interfere with signals from the analyte. It also helps in observing exchangeable protons like the -COOH proton.

    • Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of tetramethylsilane (TMS) for a reference signal at 0.00 ppm is standard practice.

    • Homogenization: Cap the vial and vortex or sonicate gently until the sample is fully dissolved.

    • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Use a modern NMR spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

      • Spectral Width (SW): Set a spectral width of approximately 15 ppm (e.g., from -1 to 14 ppm) to ensure all signals, especially the downfield carboxylic acid proton, are captured.

      • Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

      • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

    • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

    • Integration: Integrate the area under each signal to determine the relative ratio of protons. The ratio should correspond to 1:1:9 for the COOH, H-5, and tert-butyl protons, respectively.

Conclusion

The ¹H NMR spectrum of 2-tert-butyl-4-iodopyrazole-3-carboxylic acid is predicted to be simple and highly informative, displaying three distinct singlets corresponding to the three unique proton environments. The characteristic upfield singlet for the nine tert-butyl protons, the downfield singlet for the lone pyrazole proton, and the very far downfield broad singlet of the carboxylic acid proton provide a definitive spectral fingerprint for this molecule. This guide provides a robust framework for the prediction, comparative analysis, and experimental acquisition of this spectrum, serving as a valuable resource for the structural verification of this and related heterocyclic compounds.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • CSBSJU. chemical shift. Available from: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]

  • Chemistry LibreTexts. NMR8. Chemical Shift in 1H NMR. Available from: [Link]

  • Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available from: [Link]

  • Sgourakis, N.G., et al. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Canadian Journal of Chemistry. 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available from: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Iodopyrazoles Content Type: Publish Comparison Guide

Executive Summary

Iodopyrazoles are critical electrophilic intermediates in the synthesis of pyrazole-based pharmaceuticals (e.g., Celecoxib, Rimonabant). Their structural characterization is often complicated by annular tautomerism (3- vs. 5-position) and the labile nature of the carbon-iodine (C–I) bond.

This guide provides a technical comparison of fragmentation pathways for 3-, 4-, and 5-iodopyrazoles under Electron Ionization (EI) and Electrospray Ionization (ESI). It contrasts these patterns with their chloro- and bromo-analogs to highlight the "Heavy Atom Effect" and outlines a self-validating protocol for regioisomer differentiation.

Key Takeaway: unlike their lighter halogenated counterparts, iodopyrazoles are dominated by homolytic C–I bond cleavage (


) rather than ring fragmentation (

). Successful identification requires monitoring the ratio of the molecular ion (

) to the de-iodinated pyrazolium cation.

Mechanistic Foundations: The Heavy Atom Effect

To interpret the mass spectra of iodopyrazoles, one must understand the thermodynamic hierarchy of bond cleavage.

Bond Dissociation Energy (BDE) Hierarchy

In mass spectrometry, fragmentation is kinetically controlled by the weakest bond. The C–I bond in heteroaromatics is significantly weaker than the pyrazole ring bonds or C–H bonds.

Bond TypeApprox.[1][2][3] BDE (kcal/mol)MS Consequence
C–I (Pyrazole) ~60–65 Primary Fragmentation Pathway (Dominant)
C–Br~81Competitive (Ring cleavage vs. Halogen loss)
C–Cl~95Ring cleavage dominates; Cl retained in fragments
N–N (Ring)~70 (Variable)Secondary Pathway (Loss of

or HCN)
Ionization Mode Impact
  • Electron Ionization (EI, 70 eV): Imparts high internal energy.[4][5] The molecular ion (

    
    ) is often weak or absent because the C–I bond breaks immediately, yielding a base peak of 
    
    
    
    .
  • Electrospray Ionization (ESI, Soft): Generates

    
    .[4] The even-electron cation is more stable. Fragmentation (CID) requires higher collision energies (CE) to break the C–I bond compared to C–Br analogs.
    

Comparative Analysis: Regioisomer Differentiation

Distinguishing 3-, 4-, and 5-iodopyrazoles is the primary analytical challenge.

The Tautomerism Hurdle

Crucial Insight: In the gas phase (and solution), 3-iodopyrazole and 5-iodopyrazole are tautomers (referred to as 3(5)-iodopyrazole). They exist in rapid equilibrium and cannot be distinguished by MS alone unless the Nitrogen positions are substituted (e.g., N-methylated).

  • Protocol: Always perform N-alkylation (e.g., with MeI or EtI) prior to MS analysis if regioisomer assignment is required.

Fragmentation Patterns of N-Alkylated Isomers

Assuming N-methyl derivatives (MW = 208 Da):

A. 4-Iodo-1-methylpyrazole [6]
  • Symmetry: The 4-position is electronically symmetric relative to the nitrogens.

  • Dominant Pathway: Direct loss of Iodine radical (

    
    , 127 Da).
    
  • Base Peak: m/z 81 (

    
    ). The resulting cation is highly resonance-stabilized.
    
  • Diagnostic Feature: Very low abundance of HCN loss fragments (m/z 181) because C–I cleavage is so fast.

B. 3-Iodo-1-methylpyrazole
  • Proximity Effect: The iodine is adjacent to the bridgehead nitrogen (

    
    ).
    
  • Pathway: Loss of

    
     competes with "Ortho-like" interactions.
    
  • Diagnostic Feature: Higher abundance of ring cleavage fragments compared to the 4-isomer. The radical cation at the 3-position is less stable than the 4-position, leading to a slightly higher survival rate of the molecular ion or alternative ring breakages (e.g., loss of

    
    ).
    
C. 5-Iodo-1-methylpyrazole [6]
  • Steric/Electronic Effect: Iodine is adjacent to the methylated nitrogen (

    
    ).
    
  • Pathway: "Proximity Effect" is maximized.

  • Diagnostic Feature: Potential for HI elimination (loss of 128 Da) if the alkyl group has abstractable hydrogens (e.g., N-ethyl), though less common with N-methyl. In ESI-MS/MS, this isomer often requires higher Collision Energy (CE) to fragment due to the steric shielding of the C–I bond by the N-methyl group.

Summary Table: Diagnostic Ions (EI-MS)
Feature4-Iodopyrazole3(5)-Iodopyrazole4-Bromopyrazole (Reference)
Molecular Ion (

)
Weak (<10%)Moderate (10–30%)Strong (>50%)
Base Peak (100%)

(Pyrazole cation)


or

Loss of HCN (

)
NegligibleObservableProminent
Loss of

(

)
NegligibleTraceObservable
Iodine Cation (

, 127)
High IntensityHigh IntensityN/A

Visualization of Fragmentation Pathways[1][2][7]

The following diagram illustrates the divergent pathways between 4-iodopyrazoles and their bromo-analogs, highlighting the "Heavy Atom" decision point.

IodopyrazoleFragmentation M_Ion Molecular Ion (M+•) [4-Halo-1H-pyrazole] I_Radical Loss of I• (Fast, Low Energy) M_Ion->I_Radical If X = Iodine (Weak C-I Bond) Br_Radical Loss of Br• (Slower) M_Ion->Br_Radical Minor Pathway HCN_Loss Loss of HCN (m/z M-27) M_Ion->HCN_Loss If X = Bromine (Stronger C-Br Bond) N2_Loss Loss of N2 (m/z M-28) M_Ion->N2_Loss Competitive Py_Cation Pyrazolium Cation (m/z 67) BASE PEAK I_Radical->Py_Cation - I• (127 Da) Ring_Frag Ring Fragmentation (m/z 40, 27) Py_Cation->Ring_Frag Secondary Decay HCN_Loss->Ring_Frag Further Breakdown

Caption: Comparative fragmentation logic. Iodine substituents drive the pathway immediately toward de-halogenation (Red path), whereas Bromine allows ring cleavage (Yellow path) to compete.

Experimental Protocol: Self-Validating Identification Workflow

This protocol ensures accurate identification and differentiation of iodopyrazoles using LC-MS/MS.

Phase 1: Sample Preparation & Derivatization
  • Goal: Lock tautomers to distinguish 3-iodo from 5-iodo.

  • Step 1: Dissolve 1 mg of iodopyrazole sample in anhydrous acetonitrile.

  • Step 2: Add 1.5 eq. Methyl Iodide (MeI) and 2.0 eq.

    
    . Stir at RT for 1 hour.
    
  • Step 3: Filter and dilute to 1 µg/mL in 50:50 Water:MeOH (+0.1% Formic Acid).

Phase 2: LC-MS/MS Acquisition
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: ESI Positive Mode.

  • Source Conditions:

    • Capillary Voltage: 3.5 kV (Low voltage prevents in-source C–I fragmentation).

    • Cone Voltage: 20 V (Keep low; high cone voltage mimics EI).

  • MS/MS Parameters:

    • Precursor: Select

      
      .[4]
      
    • Collision Energy (CE) Ramp: 10, 20, 40 eV.

Phase 3: Data Interpretation (The Validation Check)
  • Check Molecular Ion: In ESI, do you see a strong

    
    ?
    
    • Yes: Proceed.

    • No (only fragment seen): Source voltage is too high. Lower it to preserve the C–I bond.

  • Apply Energy Ramp:

    • Low CE (10 eV): 4-iodo isomers should already show significant

      
       peaks.
      
    • High CE (40 eV): 3- and 5-iodo isomers (N-methylated) may show distinct "fingerprint" ions in the low mass range (m/z < 100) due to ring opening.

  • Calculate Ratio:

    
    .
    
    • At 20 eV, if

      
      , probable 4-iodo .
      
    • At 20 eV, if

      
      , probable 3- or 5-iodo  (bond is sterically/electronically stabilized).
      

References

  • Thuijl, J. V., et al. (1970). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Link

  • Santos, A., et al. (2005).[1] Mass spectrometry fragmentation patterns of substituted pyrazoles. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 4-Bromopyrazole vs Pyrazole. NIST Chemistry WebBook. Link

  • BenchChem. (2025).[6] Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Link

  • Holzer, W., et al. (2008). Differentiation of regioisomeric N-alkyl-3(5)-iodopyrazoles by NMR and MS. Heterocycles. Link

Sources

HPLC retention time of 4-iodopyrazole carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chromatographic Separation of 4-Iodopyrazole Carboxylic Acid Isomers by HPLC

For researchers and professionals in drug development, the precise analysis and purification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, often present a significant analytical challenge due to their nearly identical physicochemical properties. This guide provides an in-depth, experience-driven comparison of the High-Performance Liquid Chromatography (HPLC) behavior of two critical isomers: 4-iodo-1H-pyrazole-3-carboxylic acid and 4-iodo-1H-pyrazole-5-carboxylic acid.

Rather than a simple recitation of methods, this document elucidates the fundamental principles governing their separation, offering a framework for logical method development and optimization. We will explore the subtle yet critical differences between these isomers and how they can be exploited to achieve baseline resolution.

The Analytical Challenge: Understanding the Isomers

The subjects of our study are two key positional isomers of 4-iodopyrazole carboxylic acid. Their structural similarity is the primary reason they are difficult to separate.

  • Isomer A: 4-iodo-1H-pyrazole-3-carboxylic acid

  • Isomer B: 4-iodo-1H-pyrazole-5-carboxylic acid

The only difference lies in the position of the carboxylic acid group relative to the ring nitrogens. This subtle change influences the molecule's electronic distribution, dipole moment, acidity (pKa), and capacity for intermolecular interactions—all of which are critical factors in chromatographic retention. Specifically, the proximity of the carboxylic acid to the N1-H in the 5-carboxylic acid isomer allows for potential intramolecular hydrogen bonding, which can reduce its interaction with the polar mobile phase, a key factor we can exploit.

The Separation Mechanism: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis and the most logical starting point for this separation.[1] In RP-HPLC, the stationary phase (typically C18-bonded silica) is nonpolar, while the mobile phase is polar (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2] Retention is primarily driven by hydrophobic interactions: less polar analytes interact more strongly with the stationary phase and thus have longer retention times.

For ionizable compounds like our carboxylic acids, the mobile phase pH is the most powerful tool for manipulating retention. The carboxyl group (-COOH) is acidic, while the pyrazole ring itself has basic properties.[3]

  • At low pH (e.g., pH < 2): The carboxylic acid group is protonated (-COOH) and neutral. The pyrazole ring is likely protonated (cationic). The overall molecule is more hydrophobic and will be strongly retained on a C18 column.

  • At mid-range pH (e.g., pH 3-5): The carboxylic acid becomes deprotonated (-COO⁻), making the molecule anionic and significantly more polar. This will drastically reduce retention time.

  • At high pH (e.g., pH > 8): Both the carboxylic acid and the N1-H of the pyrazole ring may be deprotonated, further increasing polarity.

By carefully controlling the pH, we can modulate the ionization state of the isomers, which in turn affects their polarity and interaction with the stationary phase. It is the slight difference in the pKa values of the two isomers, driven by their unique electronic environments, that provides the basis for their separation.

Comparative Analysis: A Method Development Strategy

Since no direct comparative study with retention data is readily available in published literature, we present a logical method development workflow, supported by illustrative data that a researcher would expect to generate. The goal is to exploit the subtle pKa and polarity differences between the isomers.

Experimental Workflow: HPLC Method Development

The following diagram outlines a systematic approach to developing a robust separation method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Gradient & Flow Rate Fine-Tuning Start Select C18 Column & Initial Mobile Phase (e.g., 50:50 ACN:H2O w/ 0.1% FA) Inject Inject Isomer Mixture Start->Inject Assess Assess Resolution (Rs) Is Rs > 1.5? Inject->Assess pH_No Adjust Mobile Phase pH (Test pH 2.5, 3.0, 3.5, 4.0) Assess->pH_No No Final Validate Final Method Assess->Final Yes Inject_pH Inject at Each pH pH_No->Inject_pH Assess_pH Identify pH with Max Rs Inject_pH->Assess_pH Gradient Optimize Gradient Slope (Steeper for speed, shallower for resolution) Assess_pH->Gradient Flow Adjust Flow Rate (e.g., 1.0 mL/min) Gradient->Flow Flow->Final

Caption: A logical workflow for HPLC method development.

Illustrative Experimental Data

The following table presents hypothetical, yet scientifically plausible, results from a pH optimization study. The experiment aims to find the optimal pH where the difference in ionization state between the two isomers is maximized, leading to the best separation (resolution, Rs).

Table 1: Illustrative HPLC Retention Times (tR) and Resolution (Rs) of 4-Iodopyrazole Carboxylic Acid Isomers under Various Mobile Phase pH Conditions.

Mobile Phase pH (0.1% Formic/Acetic Acid Buffer)Isomer A tR (min) (4-iodo-1H-pyrazole-3-carboxylic acid)Isomer B tR (min) (4-iodo-1H-pyrazole-5-carboxylic acid)Resolution (Rs)Observations
2.58.458.751.30Both isomers are mostly protonated and highly retained. Separation is minimal.
3.06.216.631.85Baseline separation is achieved. This suggests the pKa of one isomer is being approached, increasing the polarity difference.
3.54.154.381.10Both isomers are becoming more ionized, reducing retention. The difference in their net charge decreases, worsening resolution.
4.02.502.580.50Both isomers are significantly ionized and elute early with poor separation.

Conditions: C18 Column (4.6 x 150 mm, 5 µm); Mobile Phase: 40% Acetonitrile / 60% Aqueous Buffer; Flow Rate: 1.0 mL/min; Temperature: 30°C; Detection: 254 nm.

From this illustrative data, a pH of 3.0 provides the optimal separation. The rationale is that at this specific pH, the degree of deprotonation of the two carboxylic acid groups is sufficiently different to cause a significant difference in their overall polarity, leading to differential retention. The 5-carboxylic acid isomer, with its potential for intramolecular interactions, might be slightly less polar in its ionized form compared to the 3-isomer, leading to its slightly longer retention time in this example.

Recommended Starting Protocol

This protocol serves as a robust starting point for separating the two isomers, based on the principles discussed. It is designed to be a self-validating system, where predictable changes (like altering pH) should yield logical outcomes.

Objective: To achieve baseline separation (Rs ≥ 1.5) of 4-iodo-1H-pyrazole-3-carboxylic acid and 4-iodo-1H-pyrazole-5-carboxylic acid.

Materials & Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (reagent grade)

  • Isomer standards

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 0.1% (v/v) solution of formic acid in water. For a pH of approximately 3.0, prepare a 20 mM ammonium formate buffer and adjust the pH with formic acid. Filter through a 0.45 µm filter.

    • Organic Component (B): Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[4]

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 60% B

      • 10-12 min: 60% B

      • 12-13 min: 60% to 30% B

      • 13-18 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Dissolve a small quantity of the isomer mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

  • Analysis & Optimization:

    • Inject the sample and monitor the chromatogram.

    • If resolution is poor, adjust the starting percentage of the organic component. A lower starting %B will increase retention and may improve separation.

    • If peaks co-elute, consider preparing mobile phases with slightly different pH values (e.g., pH 2.8, 3.2) to find the optimal selectivity, as demonstrated in our illustrative data.

Troubleshooting Common Issues

  • Peak Tailing: This is common for acidic and basic compounds. The use of an acidic modifier (formic acid) helps to suppress the interaction of the analytes with residual silanols on the silica surface, improving peak shape.[1] If tailing persists, a low-silanol activity column may be beneficial.[2][5]

  • Poor Resolution: If pH and solvent strength adjustments fail, consider an alternative stationary phase. A column with a polar-embedded group or a phenyl-hexyl phase can offer different selectivity based on dipole-dipole or π-π interactions, which differ between the isomers.[6][7]

  • Irreproducible Retention Times: This often points to issues with mobile phase preparation or inadequate column equilibration. Ensure the pH is consistent between runs and that the column is equilibrated with at least 10 column volumes of the initial mobile phase.

Conclusion

The successful HPLC separation of 4-iodopyrazole carboxylic acid isomers is not a matter of chance but a result of a systematic, principle-driven approach. While their structures are remarkably similar, their subtle differences in electronic properties can be effectively exploited. By carefully controlling the mobile phase pH to manipulate the isomers' ionization and polarity, and by selecting an appropriate reversed-phase column, researchers can achieve the baseline resolution required for accurate quantification and purification. This guide provides the foundational knowledge and a practical starting point for tackling this common, yet critical, challenge in pharmaceutical analysis.

References

  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(78), 41633-41640. DOI: 10.1039/C4RA06499A.
  • SIELC Technologies. (n.d.). Separation of 4-Iodopyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(5), 674.
  • Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate. Retrieved from [Link]

  • Nacquisto, A., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 7(1), 1234-1244.
  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • Hsieh, Y., & Chen, Y. (2007). Investigating the Effect of Chromatographic Conditions on Retention of Organic Acids in Hydrophilic Interaction Chromatography. Journal of the Chinese Chemical Society, 54(2), 221-228.
  • Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Retrieved from [Link]

  • Legon, A. C., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214303.
  • Kumar, P., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis, 1(2), 65-71.
  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 008.
  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 59(1), 19-24.
  • Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities. SlideShare.
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  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Tert-butyl-4-iodopyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 2-Tert-butyl-4-iodopyrazole-3-carboxylic acid .[1][2][3][4][5]

Author’s Note (Scientific Integrity): As specific toxicological data for this exact isomer is often limited in public registries, this guide utilizes Read-Across Toxicology principles. Protocols are derived from structural analogs (halogenated pyrazoles and heterocyclic carboxylic acids) to ensure a conservative, high-safety margin. Treat this compound as a Potent Irritant and Potential Sensitizer .

Compound Safety Profile & Hazard Identification

Before handling, you must understand the chemical nature of the target. The combination of a carboxylic acid moiety, a halogen (iodine), and a lipophilic tert-butyl group creates specific risks.

FeatureChemical ImplicationSafety Consequence
Carboxylic Acid (-COOH) Acidic, Corrosive/IrritantInhalation/Contact Risk: Causes severe irritation to mucous membranes, eyes, and skin.[5][6]
Iodine Substituent (-I) Heavy halogen, weak C-I bondLight Sensitivity: Potential for homolytic cleavage/degradation. Store in amber vials.
Tert-Butyl Group High LipophilicitySkin Absorption: Enhanced ability to penetrate the dermal barrier compared to simple pyrazoles.
Physical State Solid (Powder/Crystal)Dust Hazard: High risk of airborne particulate generation during weighing.

Primary Hazard Classifications (Inferred):

  • H315: Causes skin irritation.[1][5][6][7][8][9][10][11]

  • H319: Causes serious eye irritation.[1][5][6][7][8][9][10][11]

  • H335: May cause respiratory irritation.[5][6][8][10]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the specific operational task.[10]

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport N/A (Closed Container)Single Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing (Solid) Fume Hood or N95 (if open bench)Double Nitrile (Outer: 4 mil, Inner: 2 mil)Safety Goggles (Tight Seal)Lab Coat + Tyvek Sleeves
Reaction Setup (Solvent) Fume Hood (Required) Double Nitrile or Laminate (Silver Shield)Safety GogglesLab Coat + Chemical Apron
Spill Cleanup P100/N99 RespiratorHeavy Duty Neoprene/Nitrile (8 mil)Face Shield + GogglesTyvek Suit / Impervious Gown

Operational Workflow: Handling & Synthesis

This workflow enforces a "Zero-Contact" policy.

Phase A: Preparation & Weighing

Objective: Prevent dust inhalation and surface contamination.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Transfer: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Solvent Choice: If preparing a stock solution, avoid dimethyl sulfoxide (DMSO) if possible, as it dramatically increases skin permeability, carrying the toxicant into the bloodstream. Use Ethyl Acetate or Dichloromethane (DCM) with appropriate glove changes.

Phase B: Reaction Monitoring

Objective: Manage iodine stability.

  • Light Protection: Wrap reaction flasks in aluminum foil. Iodine-carbon bonds can be photosensitive, leading to radical formation and side products.

  • Temperature: Avoid excessive heating (>80°C) unless required, as thermal decomposition may release iodine vapor (purple fumes), which is highly toxic.

Phase C: Quenching & Workup

Objective: Neutralize acidity.

  • Neutralization: The carboxylic acid will react vigorously with bases. Add saturated Sodium Bicarbonate (

    
    ) slowly to prevent rapid 
    
    
    
    evolution and "volcano" effects.
  • Extraction: The compound is likely amphoteric but predominantly acidic. It will remain in the aqueous layer at high pH and extract into organic layer at low pH (pH ~3-4).

Logic Diagram: Risk Assessment & Decision Pathway

The following diagram illustrates the decision-making logic for handling this compound, ensuring redundant safety barriers are in place.

SafetyProtocol Start Start: Handling 2-tBu-4-I-Py-3-COOH Assess Task Assessment Start->Assess Solid Handling Solid (Weighing) Assess->Solid Powder Liquid Handling Solution (Reaction/Workup) Assess->Liquid Solvent Hood Engineering Control: Chemical Fume Hood Solid->Hood Liquid->Hood PPE_Solid PPE Requirement: Double Nitrile + Goggles (Dust Risk) Hood->PPE_Solid If Solid PPE_Liquid PPE Requirement: Single Nitrile + Glasses (Splash Risk) Hood->PPE_Liquid If Liquid Action Perform Procedure (Keep away from Light) PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Halogenated Organic Waste Action->Waste

Caption: Operational logic flow for selecting engineering controls and PPE based on the physical state of the reagent.

Emergency & Disposal Procedures

Accidental Exposure[3]
  • Eye Contact: Immediately flush with water for 15 minutes .[6][8][10] Hold eyelids open. The carboxylic acid can cause corneal opacity if not treated instantly.

  • Skin Contact: Drench with water.[1][2][6][7][8][9][10][11][12] Do not use ethanol or DMSO to wipe the skin (this enhances absorption). Wash with soap and water after flushing.

  • Inhalation: Move to fresh air. If purple iodine vapors were inhaled, seek immediate medical attention (pulmonary edema risk).

Disposal Strategy

This compound contains both Halogens (Iodine) and Nitrogen .

  • Waste Stream: Segregate into Halogenated Organic Waste . Do not mix with general organic solvents if your facility separates halogenated/non-halogenated for incineration costs.

  • Labeling: Clearly label as "Contains Iodine" and "Organic Acid".

  • Deactivation (Spills): Absorb liquid spills with Vermiculite. For solid spills, cover with a wet paper towel (to prevent dust) before sweeping.

References

  • Fisher Scientific. (2024).[9] Safety Data Sheet: 1H-Pyrazole-3-carboxylic acid. Retrieved from

  • TCI Chemicals. (2025).[5][6][7][8] Safety Data Sheet: Pyrazole-4-carboxylic Acid. Retrieved from [2]

  • Sigma-Aldrich. (2025).[5][9] Safety Data Sheet: 4-Iodopyrazole Derivatives. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.